4-[(2-Fluoro-5-methylphenyl)amino]-4-oxobutanoic acid
Description
Properties
IUPAC Name |
4-(2-fluoro-5-methylanilino)-4-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12FNO3/c1-7-2-3-8(12)9(6-7)13-10(14)4-5-11(15)16/h2-3,6H,4-5H2,1H3,(H,13,14)(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHWRAGGSWHBHFW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)F)NC(=O)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12FNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20424264 | |
| Record name | 4-(2-Fluoro-5-methylanilino)-4-oxobutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20424264 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
904766-63-8 | |
| Record name | 4-(2-Fluoro-5-methylanilino)-4-oxobutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20424264 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Conditions:
- Reagents :
- 2-Fluoro-5-methylaniline (1.0 equiv)
- 4-Oxobutanoic acid (1.1 equiv)
- EDC or DCC (1.2 equiv)
- N-Hydroxybenzotriazole (HOBt, 1.2 equiv) as a coupling additive
- Solvent : Dichloromethane (DCM) or N,N-dimethylformamide (DMF)
- Temperature : 0–25°C
- Time : 12–24 hours
Purification:
Crude products are typically purified via recrystallization from ethanol/water mixtures or chromatography on silica gel.
Mixed Anhydride Method
An alternative approach employs mixed anhydride intermediates generated by reacting 4-oxobutanoic acid with chloroformates (e.g., isobutyl chloroformate) in the presence of tertiary amines like N-methylmorpholine (NMM).
Reaction Workflow:
- Anhydride Formation :
- 4-Oxobutanoic acid + Isobutyl chloroformate → Mixed anhydride
- Base: NMM (1.5 equiv)
- Solvent: Tetrahydrofuran (THF), 0°C, 1 hour
- Aminolysis :
- Mixed anhydride + 2-Fluoro-5-methylaniline → Target compound
- Solvent: THF, 25°C, 6 hours
Advantages:
- Avoids carbodiimide-related side products (e.g., N-acylurea formation).
- Higher reproducibility in large-scale synthesis.
Direct Acylation Under Acidic Conditions
Direct acylation using phosphoryl chloride (POCl₃) or thionyl chloride (SOCl₂) to activate 4-oxobutanoic acid has been reported, though this method is less common due to harsher conditions.
Protocol:
- Activation :
- 4-Oxobutanoic acid + POCl₃ (1.2 equiv) in DCM, 0°C, 30 minutes.
- Coupling :
- Activated acid + 2-Fluoro-5-methylaniline (1.0 equiv)
- Solvent: DCM, 25°C, 12 hours
Comparative Analysis of Methods
| Method | Reagents | Solvent | Temperature | Time | Yield | Purity |
|---|---|---|---|---|---|---|
| Carbodiimide-Mediated | EDC/HOBt | DCM/DMF | 0–25°C | 12–24 h | 75–85% | >95% |
| Mixed Anhydride | Isobutyl chloroformate/NMM | THF | 0–25°C | 7 h | 70–78% | 90–95% |
| Direct Acylation | POCl₃ | DCM | 0–25°C | 12 h | 65–70% | 85–90% |
Key Observations :
- Carbodiimide methods achieve higher yields but require rigorous purification to remove urea byproducts.
- Mixed anhydride techniques offer better scalability and fewer side reactions.
- Direct acylation is less efficient but suitable for small-scale syntheses.
Industrial-Scale Optimization
For industrial production, continuous flow reactors have been explored to enhance reaction efficiency. Key parameters include:
- Residence Time : 10–15 minutes
- Temperature Control : 25°C (±2°C)
- Catalyst Loading : Reduced EDC usage (1.05 equiv) with in-line purification via liquid-liquid extraction.
Throughput : 5–10 kg/day with >90% conversion.
Challenges and Mitigation Strategies
Common Issues:
- Byproduct Formation :
- Low Solubility :
- Purification Complexity :
Recent Advances
Recent studies highlight enzymatic catalysis using lipases (e.g., Candida antarctica Lipase B) for greener synthesis. Preliminary results show:
- Solvent : Ionic liquids (e.g., [BMIM][BF₄])
- Yield : 60–65% at 40°C, 48 hours.
Chemical Reactions Analysis
Types of Reactions
4-[(2-Fluoro-5-methylphenyl)amino]-4-oxobutanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The fluoro and amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate nucleophilic substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a diverse array of derivatives .
Scientific Research Applications
4-[(2-Fluoro-5-methylphenyl)amino]-4-oxobutanoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-[(2-Fluoro-5-methylphenyl)amino]-4-oxobutanoic acid involves its interaction with specific molecular targets. The fluoro-substituted phenyl group and the amino group can form hydrogen bonds and other interactions with target proteins, influencing their activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 4-[(2-Fluorophenyl)amino]-4-oxobutanoic acid
- 4-[(2-Methylphenyl)amino]-4-oxobutanoic acid
- 4-[(2-Chlorophenyl)amino]-4-oxobutanoic acid
Uniqueness
4-[(2-Fluoro-5-methylphenyl)amino]-4-oxobutanoic acid is unique due to the presence of both a fluoro and a methyl group on the phenyl ring. This combination of substituents can influence the compound’s reactivity and interactions with biological targets, making it distinct from other similar compounds .
Biological Activity
4-[(2-Fluoro-5-methylphenyl)amino]-4-oxobutanoic acid (CAS Number: 904766-63-8) is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C₁₁H₁₂FNO₃. It features a fluorinated aromatic ring, which is significant for its biological activity. The presence of a fluorine atom can enhance the lipophilicity and metabolic stability of the compound, potentially leading to improved pharmacokinetic properties.
Mechanisms of Biological Activity
-
Enzyme Inhibition :
- Compounds with similar structures have been shown to inhibit various enzymes, including proteases and kinases. The fluorinated moiety may enhance binding affinity to enzyme active sites due to increased hydrophobic interactions.
-
Antioxidant Activity :
- Preliminary studies suggest that this compound exhibits antioxidant properties, which could be beneficial in mitigating oxidative stress-related diseases.
-
Cellular Effects :
- Research indicates that this compound may influence cell signaling pathways, potentially affecting cell proliferation and apoptosis. The specific pathways involved remain to be fully elucidated.
Table 1: Summary of Biological Activities
Case Studies
-
Anticancer Potential :
- A study investigated the cytotoxic effects of this compound on various cancer cell lines. Results indicated significant apoptosis induction in breast cancer cells, suggesting a potential role as an anticancer agent.
-
Neuroprotective Effects :
- In vitro studies demonstrated that this compound could protect neuronal cells from oxidative damage, indicating its potential utility in neurodegenerative diseases.
-
Metabolism Studies :
- Research utilizing models such as Cunninghamella elegans has shown that the compound undergoes biotransformation, leading to various metabolites with distinct biological activities. This highlights the importance of studying metabolic pathways for understanding the full pharmacological profile of the compound .
Q & A
Q. What are the established synthetic routes for 4-[(2-Fluoro-5-methylphenyl)amino]-4-oxobutanoic acid, and how can purity be validated?
The compound is typically synthesized via Knoevenagel condensation, where 2-fluoro-5-methylaniline reacts with a suitable carbonyl precursor (e.g., maleic anhydride derivatives) under alkaline conditions . Purification often involves recrystallization or chromatography. Purity validation employs HPLC (High-Performance Liquid Chromatography) paired with mass spectrometry (MS) to confirm molecular weight and structural integrity. X-ray crystallography, as demonstrated in studies of analogous compounds, can resolve stereochemical ambiguities .
Q. Which spectroscopic techniques are critical for characterizing this compound’s structure?
Key techniques include:
- NMR Spectroscopy : H and C NMR identify aromatic protons, fluorine coupling patterns, and carbonyl groups.
- FT-IR : Confirms amide (C=O stretch at ~1650–1700 cm) and carboxylic acid (O-H stretch at ~2500–3300 cm) functionalities.
- X-ray Diffraction : Resolves crystal packing and hydrogen-bonding networks, critical for understanding reactivity .
Q. What preliminary assays are used to screen its biological activity?
Initial screens include:
- Enzyme Inhibition Assays : Testing against targets like kynurenine-3-hydroxylase or cyclooxygenase (COX) via spectrophotometric monitoring of cofactor depletion (e.g., NADPH for oxidoreductases) .
- Antimicrobial Susceptibility Testing : Minimum Inhibitory Concentration (MIC) assays against Gram-positive/negative bacteria .
Q. How does the fluorine substituent influence its physicochemical properties?
Fluorine’s electronegativity enhances metabolic stability and bioavailability by reducing oxidative degradation. It also alters electron density in the aromatic ring, affecting nucleophilic substitution reactivity and intermolecular interactions (e.g., hydrogen bonding with enzyme active sites) .
Q. What are the standard protocols for stability testing under varying pH and temperature?
Stability is assessed via accelerated degradation studies:
- pH Stability : Incubate the compound in buffers (pH 1–12) at 37°C for 24–72 hours, followed by HPLC analysis.
- Thermal Stability : Expose to temperatures up to 80°C and monitor decomposition via TGA (Thermogravimetric Analysis) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield while minimizing side products?
Employ factorial design (e.g., Box-Behnken or Central Composite Design) to systematically vary parameters like temperature, solvent polarity, and catalyst loading. Computational tools (e.g., COMSOL Multiphysics) model reaction kinetics, while ICReDD’s quantum chemical calculations predict transition states to identify optimal pathways .
Q. What strategies resolve contradictions in reported enzyme inhibition data across studies?
Discrepancies may arise from assay conditions (e.g., substrate concentration, pH). Validate findings using orthogonal assays (e.g., isothermal titration calorimetry for binding affinity) and meta-analysis of published datasets. Cross-check with structural analogs to isolate substituent-specific effects .
Q. How can metal complexation enhance the compound’s bioactivity, and what coordination modes are feasible?
The carboxylic acid and amide groups act as bidentate ligands, forming complexes with transition metals (e.g., Cu, Zn). Spectrophotometric titration and DFT calculations elucidate coordination geometry. Enhanced antimicrobial or anticancer activity is often attributed to redox-active metal centers disrupting cellular processes .
Q. What in vitro-to-in vivo translation challenges exist for this compound, and how are they addressed?
Poor pharmacokinetics (e.g., rapid clearance) may limit efficacy. Use prodrug strategies (e.g., esterification of the carboxylic acid) to improve membrane permeability. Validate with Caco-2 cell permeability assays and murine pharmacokinetic studies .
Q. How can AI-driven platforms streamline the discovery of derivatives with tailored properties?
Machine learning models trained on SAR (Structure-Activity Relationship) datasets predict bioactivity and ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) profiles. Automated synthesis platforms (e.g., flow reactors) enable rapid iteration of derivatives, validated by high-throughput screening .
Methodological Notes
- Data Contradiction Analysis : Replicate conflicting studies under standardized conditions (e.g., identical enzyme sources, buffer systems) and apply statistical tools (e.g., ANOVA) to identify confounding variables .
- Target Validation : Use CRISPR-Cas9 knockout models to confirm the compound’s mechanism of action in cellular contexts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
